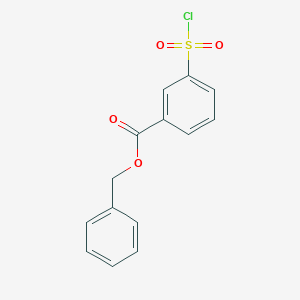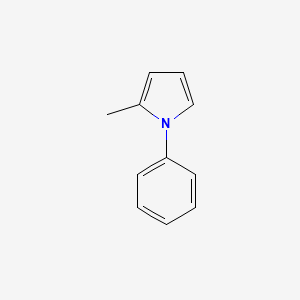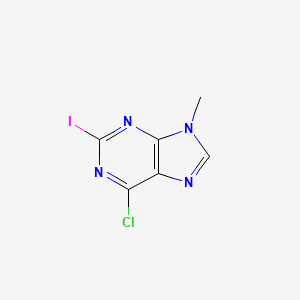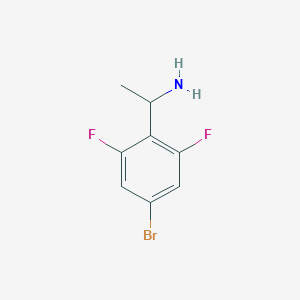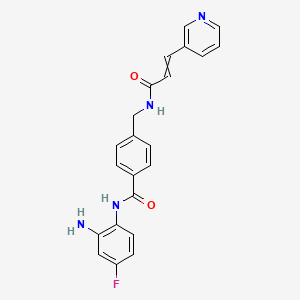
tucidinostat
描述
tucidinostat is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an amino group, a fluorine atom, and a pyridinylacryloyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tucidinostat typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-amino-4-fluoroaniline with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-aminomethylbenzoic acid, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
tucidinostat has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tucidinostat involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
相似化合物的比较
- N-(2-amino-4-chlorophenyl)-4-[N-(Pyridin-3-ylacryloyl)aminomethyl]benzamide
- N-(2-amino-4-bromophenyl)-4-[N-(Pyridin-3-ylacryloyl)aminomethyl]benzamide
Comparison:
- Uniqueness: The presence of the fluorine atom in tucidinostat imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Reactivity: Fluorine’s electronegativity can affect the compound’s stability and its behavior in chemical reactions compared to its chloro and bromo analogs.
属性
分子式 |
C22H19FN4O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
N-(2-amino-4-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) |
InChI 键 |
SZMJVTADHFNAIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
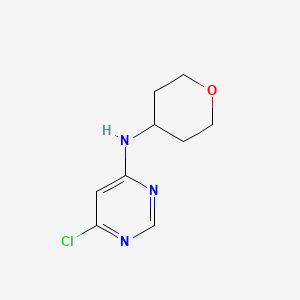
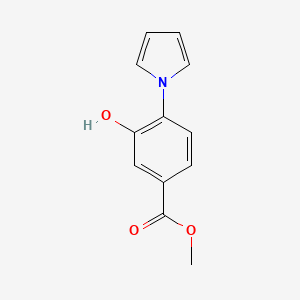
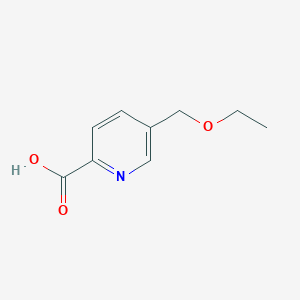
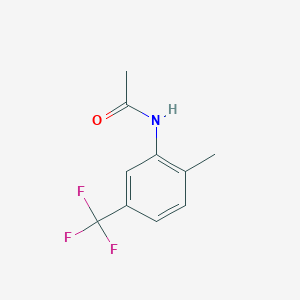
![1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B8711030.png)
![5-Chloro-6-iodo-1H-benzo[d]imidazole](/img/structure/B8711038.png)

![Cyclohexanone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B8711048.png)
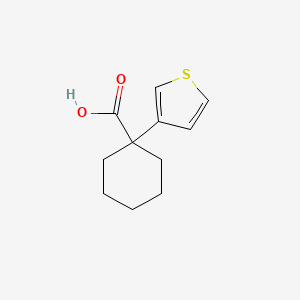
![Methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxy-1-piperidyl]naphthalene-1-carbonyl]amino]-2,4-dimethyl-benzoate](/img/structure/B8711058.png)
